4-Hydrazinothieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazinothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H6N4S and a molecular weight of 166.21 g/mol . The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a hydrazine group at the 4-position, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinothieno[2,3-d]pyrimidine typically involves the reaction of 4-chlorothieno[2,3-d]pyrimidine with hydrazine . The reaction is carried out by stirring a solution of 4-chlorothieno[2,3-d]pyrimidine in hydrazine at 80°C for 2 hours. The resulting solid is then filtered and washed with water to obtain this compound with a yield of 91.3% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group at the 4-position can be substituted with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Hydrazinothieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential drug candidates with anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Chemical Biology: It is employed in the design and development of chemical probes for biological research.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . Additionally, the thienopyrimidine core can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
- Furo[2,3-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
4-Hydrazinothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the hydrazine group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
thieno[2,3-d]pyrimidin-4-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-5-4-1-2-11-6(4)9-3-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQIIZQFUXJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353074 | |
Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-58-1 | |
Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Hydrazinothieno[2,3-d]pyrimidine interesting for medicinal chemistry?
A1: this compound is a versatile building block in organic synthesis, particularly in medicinal chemistry. Its value lies in its ability to undergo various cyclization reactions, leading to the formation of diverse heterocyclic systems like triazolothienopyrimidines and tetrazolothienopyrimidines [, ]. These resulting compounds often exhibit a wide range of biological activities, making them attractive targets for drug discovery.
Q2: What are the possible cyclized products that can be obtained from this compound?
A2: Depending on the reaction conditions and reagents used, this compound can yield different cyclized products:
- 1,2,4-Triazolo[4,3-c]thieno[3,2-e]pyrimidines and 1,2,4-triazolo[2,3-c]thieno[3,2-e]pyrimidines: These isomers are formed by reacting 4-Hydrazinothieno[2,3-d]pyrimidines with triethyl orthoformate and formic acid under specific conditions [].
- s-Triazolo[1,2-c]-thieno[3,2-e]pyrimidines and tetrazolo[1,5-c]thieno[3,2-e]pyrimidines: These compounds are generated through different cyclization pathways involving 4-Hydrazinothieno[2,3-d]pyrimidines [].
Q3: Can you provide an example of a biologically relevant target that this compound derivatives have shown activity against?
A3: Research indicates that novel pyrazolylthienopyrimidine derivatives, synthesized using this compound as a starting material, have shown potential as IL-6/STAT3 inhibitors []. IL-6, a pro-inflammatory cytokine, and STAT3, a transcription factor, are involved in various inflammatory diseases and cancers. This suggests that manipulating the structure of this compound derivatives could lead to the development of novel therapeutic agents.
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